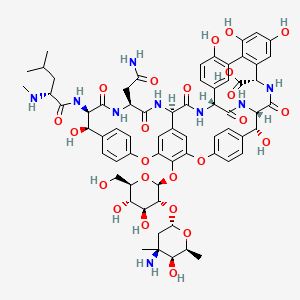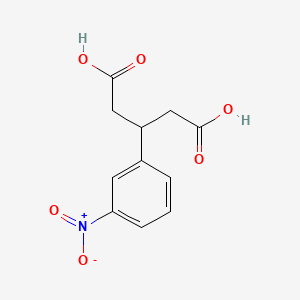
N-T-Boc-Trp-Met-Phe amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-T-Boc-Trp-Met-Phe amide is a synthetic polypeptide compound. It is a derivative of pentagastrin, which is known for its role in stimulating gastric acid secretion. The compound consists of a sequence of amino acids: tryptophan, methionine, and phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan residue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-Trp-Met-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids during the synthesis process. The general steps include:
Attachment of the first amino acid: The first amino acid, protected by a Boc group, is attached to the resin.
Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to expose the amino group.
Coupling: The next Boc-protected amino acid is coupled to the exposed amino group using a coupling reagent like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-T-Boc-Trp-Met-Phe amide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with TFA or HCl in methanol.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol
Oxidation: Hydrogen peroxide, performic acid
Substitution: Acidic or basic hydrolysis
Major Products Formed
Deprotection: Free amine
Oxidation: Methionine sulfoxide, methionine sulfone
Substitution: Individual amino acids
Aplicaciones Científicas De Investigación
N-T-Boc-Trp-Met-Phe amide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-T-Boc-Trp-Met-Phe amide involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group protects the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with its target, leading to a biological response. The specific pathways involved depend on the context of its use, such as stimulating gastric acid secretion by acting on cholecystokinin-2 (CCK2) receptors .
Comparación Con Compuestos Similares
Similar Compounds
N-T-Boc-Gly-Trp-Met-Asp-Phe amide: Similar structure with an additional glycine and aspartic acid residue.
N-T-Boc-β-Ala-Trp-Met-Asp-Phe amide: Contains β-alanine instead of glycine.
Uniqueness
N-T-Boc-Trp-Met-Phe amide is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination allows for targeted studies of peptide interactions and the development of peptide-based therapeutics .
Propiedades
Fórmula molecular |
C30H39N5O5S |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1 |
Clave InChI |
KYRVGMSGNSHJEA-SDHOMARFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

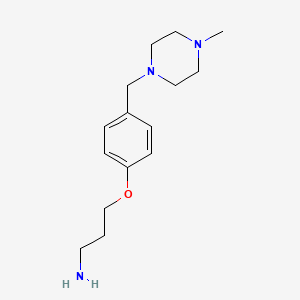
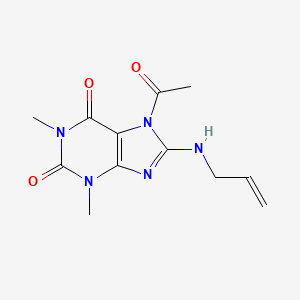
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
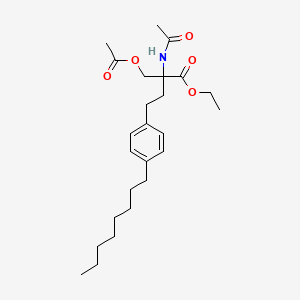
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
